Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride
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Overview
Description
“Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride”, commonly referred to as MMBA, is an organic compound with a broad range of applications in various fields of research and industry. It has a molecular weight of 238.71 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl N-methyl-N- (4- (methylamino)butanoyl)glycinate hydrochloride . The InChI code for this compound is 1S/C9H18N2O3.ClH/c1-10-6-4-5-8 (12)11 (2)7-9 (13)14-3;/h10H,4-7H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Scientific Research Applications
Pharmaceutical Drug Synthesis
EN300-27185100: serves as a crucial intermediate in the synthesis of various pharmaceutical drugs. Its structure is conducive to forming secondary amines, which are foundational components in a wide array of medications, including antidepressants like clomipramine and desipramine, psychedelic and opiate analgesics such as phenethylamines, codeine, heroin, and morphine, as well as agrochemicals .
Preparation of Dithiocarbamates
This compound is used in the preparation of dithiocarbamates, which are a class of organosulfur compounds with applications ranging from agriculture (as fungicides, pesticides, and herbicides) to the rubber industry (as vulcanization accelerators) .
Azo Dye Manufacturing
The chemical structure of EN300-27185100 makes it a valuable starting material for the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are extensively used in textile dyeing and printing processes .
Supramolecular Chemistry
Due to its ability to form stable intermolecular hydrogen bonds, EN300-27185100 can be utilized in supramolecular chemistry to create larger chemical structures that are held together by non-covalent bonds. This has implications in the development of new materials and nanotechnology .
Crystallography and Structural Analysis
The compound’s propensity for forming crystals with distinct asymmetric units makes it suitable for crystallography studies, which are essential for understanding the three-dimensional arrangement of atoms in a molecule and designing drugs with specific target interactions .
Chemical Education and Research
As a compound with diverse applications, EN300-27185100 is also used in educational settings to teach advanced organic synthesis techniques and in research laboratories to develop new synthetic methodologies .
Analytical Chemistry
In analytical chemistry, EN300-27185100 can be used as a standard or reagent in various chemical analyses to quantify or identify other substances, due to its well-defined chemical properties .
Material Science
The compound’s molecular structure and bonding characteristics can be harnessed in material science for the development of novel materials with specific mechanical, electrical, or thermal properties .
Mechanism of Action
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
properties
IUPAC Name |
methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10-6-4-5-8(12)11(2)7-9(13)14-3;/h10H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAYJFCYPAIHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride |
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